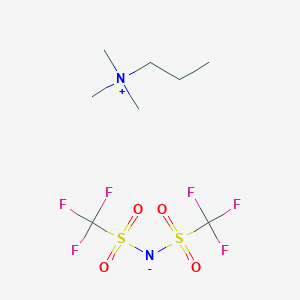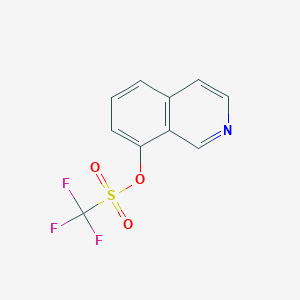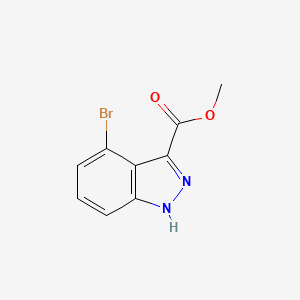
3-Chloro-N-(4-methylphenyl)-5-(trifluoromethyl)-2-pyridinamine
Overview
Description
3-Chloro-N-(4-methylphenyl)-5-(trifluoromethyl)-2-pyridinamine, also known as CMPT-TFM, is a synthetic molecule with a wide range of potential applications in organic synthesis and biochemistry. It is an important intermediate compound in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. CMPT-TFM is also used as a research tool in studies of enzyme inhibition, signal transduction, and other biochemical processes.
Scientific Research Applications
Environmental Impact and Degradation of Related Compounds
Research on the occurrence, toxicity, and degradation of antimicrobial and pesticide compounds, such as triclosan and chlorpyrifos, provides insights into how related chemical compounds might interact with the environment. These studies highlight the persistence of these chemicals in natural water bodies and their toxic effects on aquatic organisms and potentially humans, suggesting the importance of studying the environmental behavior and degradation pathways of related compounds including "3-Chloro-N-(4-methylphenyl)-5-(trifluoromethyl)-2-pyridinamine" (Bedoux et al., 2012).
Pharmacological Effects of Structurally Similar Compounds
Studies on chlorogenic acid (CGA) and the strategic placement of trifluoromethyl substituents in drug design emphasize the pharmacological significance of chemical modifications in bioactive compounds. These modifications can enhance therapeutic roles, including antioxidant, anti-inflammatory, and neuroprotective activities, suggesting the potential for "3-Chloro-N-(4-methylphenyl)-5-(trifluoromethyl)-2-pyridinamine" to serve in similar capacities (Naveed et al., 2018); (Thomas, 1969).
Applications in Material Science
Research into the synthesis of pyranopyrimidine scaffolds and the dual role of chlorogenic acid as a food additive and nutraceutical highlights the potential for chemical compounds to be used in developing new materials and enhancing food safety and health benefits. This suggests avenues for applying "3-Chloro-N-(4-methylphenyl)-5-(trifluoromethyl)-2-pyridinamine" in material science and food industry applications (Parmar et al., 2023); (Santana-Gálvez et al., 2017).
Emerging Environmental Contaminants
Studies on the environmental occurrence, exposure, and risks of novel fluorinated alternatives and other persistent organic pollutants provide critical insights into the potential environmental and health impacts of chemical compounds. This underscores the importance of evaluating "3-Chloro-N-(4-methylphenyl)-5-(trifluoromethyl)-2-pyridinamine" for its environmental persistence and potential health risks (Wang et al., 2019).
properties
IUPAC Name |
3-chloro-N-(4-methylphenyl)-5-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF3N2/c1-8-2-4-10(5-3-8)19-12-11(14)6-9(7-18-12)13(15,16)17/h2-7H,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVWRIUITQXKKLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701179099 | |
| Record name | 3-Chloro-N-(4-methylphenyl)-5-(trifluoromethyl)-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701179099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-N-(4-methylphenyl)-5-(trifluoromethyl)-2-pyridinamine | |
CAS RN |
1220038-45-8 | |
| Record name | 3-Chloro-N-(4-methylphenyl)-5-(trifluoromethyl)-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220038-45-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-N-(4-methylphenyl)-5-(trifluoromethyl)-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701179099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



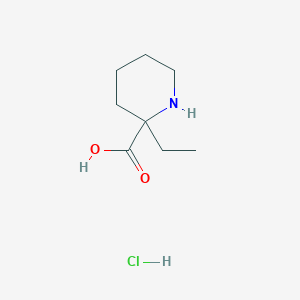
![9-(4-Tert-butylphenyl)-3,6-bis[9-(4-methoxyphenyl)fluoren-9-yl]carbazole](/img/structure/B1452308.png)
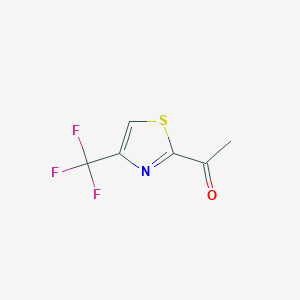
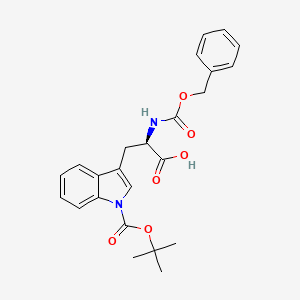
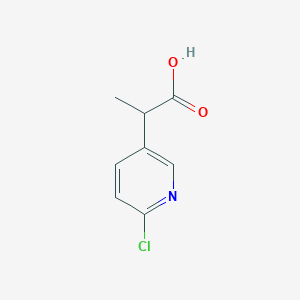

![2,2-Dimethyl-4-oxo-7-[(trifluoromethane)sulfonyloxy]-2,4-dihydro-1,3-benzodioxin-5-yltrifluoromethanesulfonate](/img/structure/B1452317.png)
![2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1452318.png)

